molecular formula C25H17ClN4O2S2 B11196361 [9-(4-chlorophenyl)-2-ethoxy-7,7-dimethyl-5-oxo-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-yliden](cyano)methyl cyanide

[9-(4-chlorophenyl)-2-ethoxy-7,7-dimethyl-5-oxo-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-yliden](cyano)methyl cyanide

Cat. No.: B11196361
M. Wt: 505.0 g/mol
InChI Key: IVNFUKCSFDESFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(4-chlorophenyl)-2-ethoxy-7,7-dimethyl-5-oxo-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidenmethyl cyanide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-chlorophenyl)-2-ethoxy-7,7-dimethyl-5-oxo-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidenmethyl cyanide typically involves multi-step organic reactions. These steps may include:

    Formation of the Isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline Core: This step involves the cyclization of appropriate precursors under specific conditions, such as heating with a catalyst.

    Introduction of Functional Groups: The addition of the 4-chlorophenyl, ethoxy, and cyano groups can be achieved through substitution reactions using reagents like chlorobenzene, ethanol, and cyanide sources.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product, often requiring precise control of reaction conditions like temperature, pressure, and pH.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

9-(4-chlorophenyl)-2-ethoxy-7,7-dimethyl-5-oxo-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidenmethyl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the modification of its functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, 9-(4-chlorophenyl)-2-ethoxy-7,7-dimethyl-5-oxo-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidenmethyl cyanide can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with biological targets, such as enzymes or receptors, to understand its effects on cellular processes.

Medicine

In medicine, the compound could be explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 9-(4-chlorophenyl)-2-ethoxy-7,7-dimethyl-5-oxo-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidenmethyl cyanide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 9-(4-chlorophenyl)-2-ethoxy-7,7-dimethyl-5-oxo-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidenmethyl cyanide include other isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline derivatives. These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties.

Uniqueness

The uniqueness of 9-(4-chlorophenyl)-2-ethoxy-7,7-dimethyl-5-oxo-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidenmethyl cyanide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C25H17ClN4O2S2

Molecular Weight

505.0 g/mol

IUPAC Name

2-[4-(4-chlorophenyl)-13-ethoxy-7,7-dimethyl-9-oxo-3-sulfanylidene-5-thia-4,8-diazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraen-10-ylidene]propanedinitrile

InChI

InChI=1S/C25H17ClN4O2S2/c1-4-32-16-9-17-19(13(11-27)12-28)23(31)29-21(17)18(10-16)20-22(25(29,2)3)34-30(24(20)33)15-7-5-14(26)6-8-15/h5-10H,4H2,1-3H3

InChI Key

IVNFUKCSFDESFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C3C(=C1)C(=C(C#N)C#N)C(=O)N3C(C4=C2C(=S)N(S4)C5=CC=C(C=C5)Cl)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.